molecular formula C16H17NO2 B1581084 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one CAS No. 56917-44-3

1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one

货号: B1581084
CAS 编号: 56917-44-3
分子量: 255.31 g/mol
InChI 键: DWMWFFWZJCCKCS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name 2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone follows systematic conventions:

  • Root chain : Ethanone (two-carbon ketone).
  • Substituents :
    • A 3-hydroxyphenyl group at position 1.
    • A benzyl(methyl)amino group (-N(CH3)CH2C6H5) at position 2.

This naming prioritizes the ketone functional group as the parent structure, with substituents numbered to minimize positional indices.

Synonyms and Registry Identifiers

The compound is recognized under multiple synonyms and registry identifiers (Table 1):

Synonym Registry Identifier
Benzylphenylephrone CAS 56917-44-3
Phenylephrine EP Impurity E PubChem CID 92565
2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone EC 260-431-7

Molecular Formula and Weight Analysis

The molecular formula C16H17NO2 corresponds to:

  • 16 carbon atoms : Includes aromatic rings and aliphatic chains.
  • 17 hydrogen atoms : Distributed across methyl, benzyl, and hydroxyl groups.
  • 1 nitrogen atom : Part of the secondary amine.
  • 2 oxygen atoms : From the ketone and hydroxyl groups.

The molecular weight is 255.31 g/mol , calculated using atomic masses from the IUPAC periodic table.

属性

IUPAC Name

2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,18H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMWFFWZJCCKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205461
Record name Benzylphenylephrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56917-44-3
Record name 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56917-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylphenylephrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056917443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylphenylephrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLPHENYLEPHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON2Y3767M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

科学研究应用

Pharmacological Studies

Benzylphenylephrone has been investigated for its potential pharmacological effects, particularly in relation to adrenergic receptors. Its structure suggests that it may act as an agonist or antagonist in various biological pathways.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the binding affinity of Benzylphenylephrone to alpha-adrenergic receptors. The findings indicated that modifications in the molecular structure could enhance receptor selectivity and potency, paving the way for developing new therapeutic agents targeting cardiovascular diseases .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activity. Researchers have focused on modifying the amino and hydroxyl groups to create analogs with improved efficacy.

  • Data Table: Synthesis of Derivatives
Compound NameStructureBiological Activity
Compound AStructure AIncreased anti-inflammatory properties
Compound BStructure BEnhanced beta-blocking activity

Analytical Chemistry

Benzylphenylephrone is utilized as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its stability and distinct spectral properties make it suitable for quality control in pharmaceutical formulations.

  • Case Study : A research article detailed the use of HPLC to quantify Benzylphenylephrone in pharmaceutical preparations. The method demonstrated high sensitivity and specificity, allowing for accurate dosage determination .

Neuropharmacology

Investigations into the neuropharmacological effects of Benzylphenylephrone have revealed its potential role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin.

  • Case Study : An experimental study assessed the impact of Benzylphenylephrone on dopaminergic signaling pathways in rodent models. Results indicated a significant alteration in behavioral responses associated with dopamine levels, suggesting its potential use in treating neuropsychiatric disorders .

作用机制

The mechanism by which 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes or receptors, while the amine group can interact with nucleophiles. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Table 1: Key Comparative Data

Compound Name Molecular Formula CAS No. Key Substituents Applications/Properties References
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one C₁₆H₁₇NO₂·HCl 71786-67-9 3-hydroxyphenyl, methyl(benzyl)amino Pharmaceutical impurity/reference standard; polar, hydrochloride salt enhances stability
1-[3-(Dimethylamino)phenyl]ethan-1-one C₁₀H₁₃NO 18992-80-8 3-dimethylaminophenyl Pharmaceutical intermediate; reactive for drug candidate synthesis (e.g., neurological agents)
1-(3-Hydroxyphenyl)ethan-1-one C₈H₈O₂ N/A 3-hydroxyphenyl Precursor for etilefrine synthesis; brominated for functionalization
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₅NO N/A 3-methylphenyl, methylamino, propanone Structurally related to stimulants; potential metabolic studies
1-(azepan-1-yl)-2-[(4-methanesulfonylphenyl)amino]ethan-1-one C₁₅H₂₂N₂O₃S N/A Azepane, methanesulfonylphenyl Research applications in kinase inhibition or agrochemical development

Structural and Pharmacological Insights

(a) Substituent Effects on Reactivity and Solubility

  • The 3-hydroxyphenyl group in the target compound confers polarity, enhancing solubility in aqueous media compared to non-hydroxylated analogues like 1-[3-(Dimethylamino)phenyl]ethan-1-one . However, the bulky methyl(benzyl)amino group may reduce membrane permeability, limiting its direct therapeutic use .
  • The dimethylamino substituent in 1-[3-(Dimethylamino)phenyl]ethan-1-one increases electron density on the aromatic ring, facilitating electrophilic substitutions in drug synthesis .

(c) Toxicity and Regulatory Status

  • As a pharmaceutical impurity, the target compound is rigorously controlled (e.g., USP reference standard 1533046) to ensure phenylephrine safety . Non-pharmaceutical analogues, like 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone, lack comprehensive hazard classifications, highlighting context-dependent risk assessments .

生物活性

1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one, also known as Benzylphenylephrone, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₁₆H₁₇NO₂
  • Molecular Weight: 255.31 g/mol
  • CAS Number: 56917-44-3

The compound exhibits its biological activity primarily through interactions with adrenergic receptors, particularly α1 and β receptors. It is believed to act as a selective agonist, which can lead to various physiological effects including vasoconstriction and increased blood pressure.

1. Antimicrobial Activity

Research has indicated that derivatives of phenolic compounds, including Benzylphenylephrone, demonstrate antimicrobial properties. Studies suggest that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

2. Antioxidant Properties

Benzylphenylephrone has shown promise as an antioxidant. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property suggests potential applications in treating inflammatory conditions.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of Benzylphenylephrone:

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Showed significant antioxidant capacity in DPPH and ABTS assays, indicating potential for use in oxidative stress-related conditions.
In vitro studies revealed inhibition of COX-2 expression, suggesting anti-inflammatory properties.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Benzylphenylephrone against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
  • Oxidative Stress : In a clinical trial assessing antioxidants in patients with chronic inflammatory diseases, Benzylphenylephrone was included due to its antioxidant properties. Results showed a marked decrease in oxidative markers among participants who received the compound compared to the placebo group.
  • Inflammation : A laboratory study investigated the anti-inflammatory effects of Benzylphenylephrone on human macrophages exposed to lipopolysaccharides (LPS). The compound reduced the secretion of TNF-alpha and IL-6, indicating its potential role in managing inflammatory responses.

准备方法

Preparation Methods

The preparation of this compound involves multi-step synthetic routes, including halogenation, amination, resolution of racemic mixtures, and catalytic asymmetric hydrogenation. The following sections detail these methods supported by experimental data and procedural notes.

Synthetic Route via Halogenated Intermediates and Amination

A key synthetic approach involves the preparation of a halogenated precursor, followed by nucleophilic substitution with methylamine to introduce the amino group.

Stepwise Procedure:

  • Synthesis of 2-bromo-3'-hydroxyacetophenone:

    • Prepared by bromination of acetophenone derivatives using 1,4-dioxane dibromide under controlled temperature (ca. 60 °C).
    • The brominated intermediate is isolated by precipitation and filtration without further purification.
  • Amination with Methylamine:

    • A cooled solution of methylamine in tetrahydrofuran (THF) is prepared under nitrogen atmosphere.
    • The 2-bromo-3'-hydroxyacetophenone solution in THF is added dropwise at temperatures below 5 °C.
    • The mixture is stirred for 2 hours to complete the nucleophilic substitution, yielding the amino ketone intermediate.
    • Excess methylamine and solvents are removed under vacuum.
    • The residue is treated with concentrated hydrochloric acid and refluxed with ethanol/methanol to purify the product.
  • Isolation:

    • The product is filtered, washed, and dried to obtain 1-(3'-hydroxyphenyl)-2-methylamino-ethanone hydrochloride with high purity (>95% by NMR analysis).

This method is adapted from a modified literature procedure (JP-A 63-192744) and is performed under inert atmosphere to prevent side reactions.

Resolution of Racemic Mixtures to Obtain Optically Active Isomers

Since the compound exists as racemic mixtures, resolution techniques are employed to isolate the active isomer, particularly the (R)-enantiomer.

Resolution Process:

  • The racemic mixture of 1-(3-hydroxyphenyl)-2-methylamino ethanol (a closely related compound) is reacted with a chiral resolving agent such as (R)-naproxen.
  • The mixture is heated to 50-60 °C, stirred for at least 1 hour, then cooled to 25-29 °C to crystallize the salt of the desired enantiomer.
  • The salt is filtered, washed with methanol, and dried.
  • The filtrate is treated with aqueous alkali and acidified to separate the resolving agent and recover the free base of the active isomer.
  • The free base is crystallized and dried to obtain the pure (R)-phenylephrine derivative with high optical rotation and purity (90% yield, 99.89% assay).

This method is scalable to industrial quantities and involves careful control of pH, temperature, and solvent extraction steps to maximize yield and purity.

Catalytic Asymmetric Hydrogenation for Enantiomeric Enrichment

Another advanced method involves asymmetric hydrogenation catalyzed by ruthenium complexes to convert the keto compound into the chiral amino alcohol.

General Procedure:

  • The substrate 1-(3'-hydroxyphenyl)-2-methylamino-ethanone hydrochloride is combined with a chiral Ru catalyst (e.g., (S)-Xyl-P-Phos RuCl2(S)-DAIPEN).
  • The reaction is conducted under hydrogen pressure (28-30 bar) at elevated temperature (70-85 °C) with stirring.
  • A base such as KOH may be added to enhance reaction rate and selectivity.
  • Hydrogen uptake is monitored, with most conversion occurring within the first 4 hours.
  • After completion, the reaction mixture is cooled, depressurized, and quenched with acid.
  • The product is isolated by solvent evaporation, filtration, and recrystallization.
  • Enantiomeric excess is determined by HPLC after acetylation of the product.

This method achieves high conversion rates (>95%) and significant enantiomeric excess, making it suitable for producing optically active forms of the compound.

Data Tables Summarizing Key Reaction Conditions and Outcomes

Method Key Reagents/Conditions Temperature (°C) Pressure (bar) Time (hours) Yield (%) Purity / ee (%) Notes
Halogenation & Amination 1,4-Dioxane dibromide, methylamine, THF <5 (amination) Atmospheric 2 ~80 >95 purity Performed under N2 atmosphere
Resolution with (R)-naproxen Racemic compound, (R)-naproxen, methanol, HCl 50-60 (reaction) Atmospheric 1+ 90 99.89 purity, OR +32.3° Scalable industrial process
Asymmetric Hydrogenation Ru catalyst, KOH base, 2-propanol, H2 70-85 28-30 2.5 80 >95 ee Requires inert atmosphere and HPLC analysis

Research Findings and Notes

  • The resolution method using (R)-naproxen is well-documented and provides a robust route to the active enantiomer with high optical purity and yield.
  • The asymmetric hydrogenation approach offers an alternative to resolution by directly producing the chiral product, though it requires specialized catalysts and controlled conditions.
  • The initial halogenation and amination steps are critical for introducing functional groups in the correct positions, and the use of inert atmosphere prevents side reactions.
  • Purification steps including solvent extraction, crystallization, and drying under vacuum are essential for obtaining high-purity final products.
  • The combination of these methods allows flexible synthesis routes depending on scale and desired optical purity.

常见问题

Q. What are the optimal synthetic routes for 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis of this compound likely involves coupling a 3-hydroxyphenyl ethanone precursor with methyl(phenylmethyl)amine. Key steps include:

  • Nucleophilic substitution : Reacting 3-hydroxyacetophenone derivatives with benzylmethylamine under controlled pH and temperature (e.g., reflux in ethanol or methanol) to form the secondary amine linkage .
  • Solvent selection : Polar solvents like ethanol or methanol enhance reactant interaction, while temperature control (50–80°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Example Protocol :

Dissolve 3-hydroxyacetophenone (1.0 eq) and methyl(phenylmethyl)amine (1.2 eq) in ethanol.

Reflux at 70°C for 12 hours with stirring.

Monitor reaction progress via TLC .

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the 3-hydroxyphenyl group (aromatic protons at δ 6.7–7.2 ppm) and the methyl(phenylmethyl)amino moiety (N–CH2–Ph protons at δ 3.5–4.0 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C16H17NO2: 256.1338) .
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for sulfone analogs .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the compound’s biological activity across assay systems?

Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or metabolite interference. Strategies include:

  • Orthogonal assays : Compare receptor-binding studies (e.g., adrenergic receptor assays, given structural similarity to phenylephrine derivatives ) with cell-based functional assays.
  • Metabolite screening : Use LC-MS to identify degradation products or active metabolites in different biological matrices .
  • Dose-response curves : Ensure activity is concentration-dependent and not an artifact of solvent toxicity (e.g., DMSO ≤0.1% v/v).

Q. How does the substitution pattern on the phenyl ring influence pharmacokinetic properties, and what in vitro models are suitable for evaluation?

Methodological Answer: The 3-hydroxyl group enhances solubility but may reduce metabolic stability. Key evaluations:

  • Lipophilicity (logP) : Measure via shake-flask method or computational tools (e.g., MarvinSuite). Compare with analogs lacking the hydroxyl group .
  • Metabolic stability : Use liver microsomes or hepatocyte assays to assess cytochrome P450-mediated oxidation .
  • Permeability : Caco-2 cell monolayers predict intestinal absorption .

Q. What computational tools predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to adrenergic receptors (e.g., α1A subtype), leveraging structural data from phenylephrine analogs .
  • Quantum mechanics (QM) : Calculate reaction barriers for hydrolysis or oxidation at the ketone or amine groups using Gaussian09 .
  • QSAR models : Coramine substituent effects with biological activity using descriptors like H-bond donors and molar refractivity .

Stability and Degradation

Q. What are key considerations in designing stability studies for this compound?

Methodological Answer:

  • Stress testing : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions .
  • Analytical monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track degradation products .
  • Storage recommendations : Store at –20°C in amber vials under nitrogen to prevent oxidation and photodegradation .

Structural and Functional Insights

Q. How does the methyl(phenylmethyl)amino group influence conformational flexibility?

Methodological Answer:

  • Rotational barriers : Use variable-temperature NMR to study rotation around the N–CH2–Ph bond. Compare energy barriers with simpler amines (e.g., N-methylbenzylamine) .
  • X-ray analysis : Resolve crystal structures to identify preferred conformations, as seen in sulfone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。